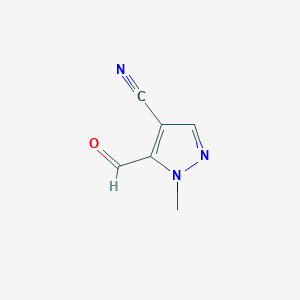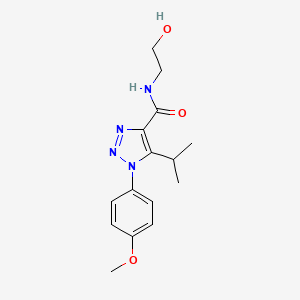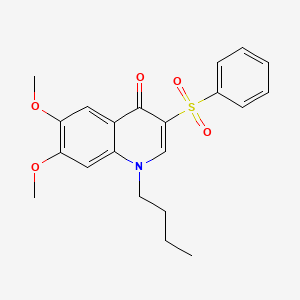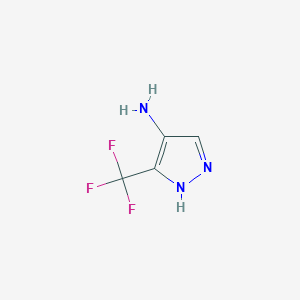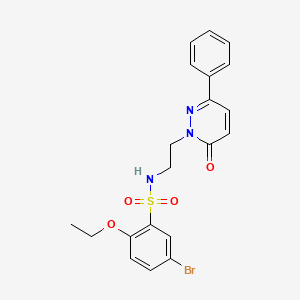
5-bromo-2-ethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-ethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H20BrN3O4S and its molecular weight is 478.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Brominated Compounds : The synthesis of brominated compounds, including biphenyls, is crucial for manufacturing various pharmaceuticals and chemicals. A practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material, involves cross-coupling reactions or diazotization processes. Despite challenges such as the high cost of palladium and the toxic nature of some reactants, efficient protocols have been developed for large-scale production (Qiu et al., 2009).
Biological Activities and Applications
Antimicrobial and Gastroprotective Properties : Some brominated benzenesulfonamide derivatives, like ebrotidine, exhibit significant anti-ulcer activity by combining H2-receptor antagonist properties with cytoprotective actions. This dual functionality stems from the drug's ability to enhance the synthesis and secretion of gastric mucus components and to modulate cellular processes essential for mucosal repair, making it a promising treatment for ulcer diseases (Slomiany et al., 1997).
Anti-Helicobacter pylori Activities : Compounds like ebrotidine also show potent anti-Helicobacter pylori activities, crucial for treating gastric diseases associated with H. pylori infection. The drug's antimicrobial efficacy, combined with its acid-suppressant and gastroprotective properties, positions it as a valuable agent in managing H. pylori-induced gastric issues (Slomiany & Slomiany, 1997).
Environmental and Toxicological Studies
Brominated Flame Retardants and Environmental Impact : Novel brominated flame retardants (NBFRs) have been identified in various environmental matrices, raising concerns about their potential health risks. Studies highlight the occurrence of NBFRs in indoor air, dust, and consumer goods, emphasizing the need for further research on their environmental fate and toxicity. High concentrations of certain NBFRs in environmental samples indicate their widespread use and persistence, underscoring the importance of optimized analytical methods for their detection and assessment (Zuiderveen et al., 2020).
Toxicological Effects of Halogenated Compounds : Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), trace contaminants in brominated flame retardants, exhibit dioxin-like toxic effects. These compounds, produced during combustion processes, pose significant health risks due to their persistence and bioaccumulative nature. The review of their toxicological profiles suggests similarities with the well-documented adverse effects of chlorinated dioxins, highlighting the need for comprehensive risk assessments and regulatory measures to protect human health and the environment (Mennear & Lee, 1994).
Eigenschaften
IUPAC Name |
5-bromo-2-ethoxy-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O4S/c1-2-28-18-10-8-16(21)14-19(18)29(26,27)22-12-13-24-20(25)11-9-17(23-24)15-6-4-3-5-7-15/h3-11,14,22H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUDEOIXQZAVQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
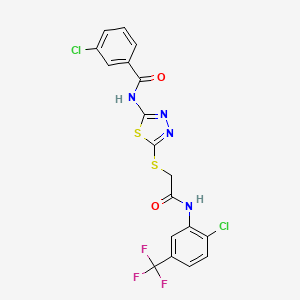
![2-(2-fluoro-5-methylanilino)-2-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetonitrile](/img/structure/B2509368.png)

![2-{[6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2509371.png)

![(5Z)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2509373.png)
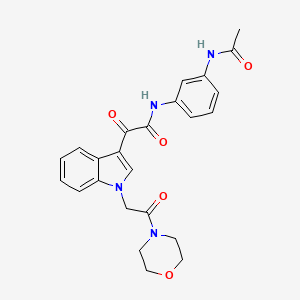
![3-[1-(2-methoxybenzoyl)piperidin-3-yl]-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2509377.png)
![1-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2509378.png)

